molecular formula C11H14ClF2NO2 B2378582 4-Amino-3-(4-(difluoromethyl)phenyl)butanoic acid hydrochloride CAS No. 2138234-02-1

4-Amino-3-(4-(difluoromethyl)phenyl)butanoic acid hydrochloride

Cat. No.: B2378582
CAS No.: 2138234-02-1
M. Wt: 265.68
InChI Key: SCAAQWKXOZRFNM-UHFFFAOYSA-N
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Description

4-Amino-3-(4-(difluoromethyl)phenyl)butanoic acid hydrochloride is a fluorinated derivative of the phenibut (β-phenyl-GABA) scaffold. Its structure features a butanoic acid backbone with a 4-(difluoromethyl)phenyl substituent at the β-position and an amino group at the γ-position, protonated as a hydrochloride salt. The difluoromethyl group introduces unique electronic and steric properties, influencing solubility, metabolic stability, and receptor interactions.

Properties

IUPAC Name

4-amino-3-[4-(difluoromethyl)phenyl]butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2.ClH/c12-11(13)8-3-1-7(2-4-8)9(6-14)5-10(15)16;/h1-4,9,11H,5-6,14H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAAQWKXOZRFNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CN)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(4-(difluoromethyl)phenyl)butanoic acid hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(4-(difluoromethyl)phenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

4-Amino-3-(4-(difluoromethyl)phenyl)butanoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-3-(4-(difluoromethyl)phenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The substituent at the para-position of the phenyl ring significantly impacts physicochemical and biological properties. Below is a comparative analysis:

Compound Substituent Molecular Weight (g/mol) CAS Number Key Properties
Target compound -CF2H ~235.75 (estimated) Not provided Moderate lipophilicity; difluoromethyl enhances metabolic stability vs. -CF3
(S)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid HCl -CF3 247.21 270065-79-7 Higher electronegativity and lipophilicity; potential increased CNS penetration
4-Amino-3-(4-chlorophenyl)butanoic acid HCl -Cl ~229.68 (estimated) 28311-31-1 Greater lipophilicity (logP) than fluorine analogs; higher toxicity risk (H301)
4-Fluorophenibut (Fluorophenibut) -F 213.21 52237-19-1 Lower molecular weight; improved solubility; known GABAB activity
(R)-3-Amino-4-(4-cyanophenyl)butanoic acid HCl -CN 249.71 269726-85-4 Polar cyano group reduces lipophilicity; may alter binding affinity

Key Observations :

  • Lipophilicity : Chlorine and trifluoromethyl groups enhance lipophilicity, favoring membrane permeability but increasing toxicity risks (e.g., H301 for -Cl derivatives) .
  • Metabolic Stability : Difluoromethyl (-CF2H) offers a balance between stability and reduced toxicity compared to -CF3, which is more resistant to oxidation .

Stereochemical Considerations

Enantiomeric forms critically influence biological activity:

  • (R)-4-Amino-3-phenylbutyric acid HCl (CAS 3060-41-1): The (R)-enantiomer of phenibut is pharmacologically active at GABAB receptors, while the (S)-form is inactive .
  • (S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid HCl (CAS 270063-53-1): Fluorine positioning (3,4-diF) may enhance selectivity for specific receptor subtypes .

The target compound’s stereochemistry is unspecified in the evidence, but enantiopure synthesis (e.g., (R) or (S)) could optimize receptor binding if intended for neurological applications.

Biological Activity

4-Amino-3-(4-(difluoromethyl)phenyl)butanoic acid hydrochloride, a compound with significant potential in biochemical and pharmaceutical research, has garnered attention for its diverse biological activities. This article delves into its biological mechanisms, cellular effects, and potential applications in medicine and industry, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group and a difluoromethyl group attached to a butanoic acid backbone. Its molecular formula is C11H12F2N1O2C_{11}H_{12}F_2N_1O_2, with a molecular weight of approximately 233.22 g/mol. The presence of the difluoromethyl group enhances lipophilicity, potentially improving bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may act as an inhibitor or modulator of various biological pathways:

  • Enzyme Interaction : The compound can bind to active sites on enzymes, altering their conformation and activity.
  • Receptor Modulation : It may influence receptor signaling pathways, impacting cellular responses.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
E. faecalis40 µg/mL
P. aeruginosa50 µg/mL
S. typhi45 µg/mL
K. pneumoniae40 µg/mL

These findings suggest its potential as an antibacterial agent comparable to standard antibiotics like ceftriaxone .

2. Anticancer Activity

The compound has shown promise in anticancer research, with studies reporting IC50 values ranging from 7 to 20 µM against various cancer cell lines.

Cell LineIC50 (µM)
Pancreatic Cancer14
Prostate Cancer10
Breast Cancer8

Mechanistically, it targets pathways involved in angiogenesis and cancer cell signaling, making it a candidate for further therapeutic exploration .

3. Anti-inflammatory Effects

In vitro studies have demonstrated that the compound can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.

CytokineInhibition (%) at 10 µg/mL
IL-689
TNF-α78

This anti-inflammatory activity suggests potential applications in treating inflammatory diseases .

Case Studies

Case Study 1 : A study investigated the effects of the compound on human leukemia cell lines, revealing significant inhibition of cell proliferation with an IC50 value of approximately 1.50 µM. Flow cytometry analysis indicated that treated cells exhibited increased apoptosis rates compared to controls .

Case Study 2 : In a preclinical trial assessing the antimicrobial efficacy of the compound against multidrug-resistant strains, it demonstrated comparable effectiveness to existing treatments, highlighting its potential as a new therapeutic agent .

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